BenchChemオンラインストアへようこそ!

Promethazine

Sedation Emergency Psychiatry Phenothiazine Comparison

Select Promethazine for your research or formulary when rapid behavioral control or a well-characterized polypharmacological profile is essential. Head-to-head clinical evidence confirms it delivers the fastest sedation onset among phenothiazines (haloperidol, trifluoperazine, chlorpromazine), making it the preferred choice for emergency and acute psychiatric protocols. Its quantitatively defined multi-receptor binding profile—H1 Ki = 0.66–0.98 nM, muscarinic Ki = 22 nM, D2 pKi = 6.58, 5-HT2A/2C pKi = 7.72–8.19—positions Promethazine as an ideal tool compound for H1 antagonist screening and polypharmacology studies. With a large volume of distribution (1,970 L) and high metabolic clearance (1.14 L/min), it offers a pharmacokinetic signature distinct from promazine and chlorpromazine, making it the definitive choice for PBPK modeling and tissue distribution investigations.

Molecular Formula C17H20N2S
Molecular Weight 284.4 g/mol
CAS No. 60-87-7
Cat. No. B1679618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethazine
CAS60-87-7
SynonymsAtosil
Diphergan
Diprazin
Hydrochloride, Promethazine
Isopromethazine
Phenargan
Phenergan
Phensedyl
Pipolfen
Pipolphen
Proazamine
Promet
Prometazin
Promethazine
Promethazine Hydrochloride
Prothazin
Pyrethia
Remsed
Rumergan
Molecular FormulaC17H20N2S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
InChIInChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
InChIKeyPWWVAXIEGOYWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in dilute hydrogen chloride
In water, 1.56X10-2 g/L (15.6 mg/L) at 24 °C
2.45e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Promethazine (CAS 60-87-7): Baseline Pharmacological Profile and Procurement-Relevant Characteristics of a First-Generation Phenothiazine Antihistamine


Promethazine (CAS 60-87-7) is a first-generation phenothiazine-derivative histamine H1 receptor antagonist with a Ki of 0.98 nM for the human receptor, demonstrating selectivity over H3 and H4 receptors (Kis = >100 and 77.6 µM, respectively) [1]. Beyond its primary antihistaminic action, promethazine exhibits a broad polypharmacological profile, binding with moderate to high affinity to muscarinic acetylcholine receptors (Ki = 22 nM) [1], dopamine D2 receptors (pKi = 6.58), and several serotonin receptor subtypes including 5-HT2A (pKi = 7.72–8.17) and 5-HT2C (pKi = 8.09–8.19) [2]. This receptor interaction landscape distinguishes promethazine from more selective antihistamines and underpins its clinical utility in sedation, antiemesis, and motion sickness. As a racemic mixture of two enantiomers, promethazine is a small molecule (molecular weight 284.1 Da) that is formulated as the hydrochloride salt for pharmaceutical applications [2].

Promethazine Procurement: Why Class-Level Substitution with Other First-Generation Antihistamines or Phenothiazines Introduces Uncontrolled Variability


First-generation H1 antihistamines and phenothiazine derivatives are not pharmacologically interchangeable despite shared structural or therapeutic classifications. Promethazine differs substantially from its closest analogs in three critical procurement-relevant dimensions: (1) absolute bioavailability, which ranges from 12.3% to 40% for promethazine versus 7.8% to 24.9% for promazine and 10.5% to 24.7% for chlorpromazine, with promazine and chlorpromazine being pharmacokinetically similar to each other but distinct from promethazine [1]; (2) anticholinergic potency, where promethazine ranks second only to cyproheptadine among 10 tested antihistamines in both in vitro and in vivo functional assays, exceeding diphenhydramine and loratadine [2]; and (3) receptor binding selectivity, with promethazine exhibiting high affinity for muscarinic receptors (Ki = 5.0–38 nM) [3] while possessing only approximately one-tenth the dopamine antagonist properties of chlorpromazine [4]. These quantitative differences translate directly to functional outcomes in sedation onset, antiemetic efficacy, and adverse effect profiles that cannot be reliably extrapolated from one compound to another within the same class.

Promethazine Quantitative Differentiation: Head-to-Head Comparative Evidence Versus Closest Analogs and Alternatives


Promethazine Versus Chlorpromazine: Superior Sedation Onset Speed in Aggressive Patients

In a randomized clinical trial of 76 aggressive patients in a psychiatry emergency department, promethazine demonstrated the shortest time to sedation induction compared to haloperidol, trifluoperazine, and chlorpromazine. After both first and second intramuscular injections, the promethazine group achieved the fastest sedation onset, while the chlorpromazine group exhibited the longest time to sedation [1]. The mean time for sedation across all groups was 19.41 ± 6.61 minutes after first injection and 18.71 ± 5.38 minutes after second injection [1].

Sedation Emergency Psychiatry Phenothiazine Comparison

Promethazine H1 Receptor Affinity: Quantitative Comparison with Mepyramine, Chlorpheniramine, and Loratadine

Competition binding experiments in DDT1MF-2 smooth muscle cells produced dissociation constants (Ki) for mepyramine, (+)-chlorpheniramine, and promethazine of 3.4 nM, 2.6 nM, and 0.66 nM, respectively [1]. In HEK293T cells expressing Nluc-H1R, promethazine exhibited pKi values of 8.12 ± 0.02 in whole cells and 8.67 ± 0.07 in membranes, compared to mepyramine pKi of 7.62 ± 0.05 and loratadine pKi of 6.48 ± 0.05 in whole cells [2]. Across both assay systems, promethazine consistently demonstrated higher H1 receptor binding affinity than these common comparators.

Receptor Binding H1 Antagonism In Vitro Pharmacology

Promethazine Anticholinergic Potency: Rank-Order Comparison Across 10 Antihistamines

In a systematic evaluation of anticholinergic potencies across 10 histamine H1 receptor antagonists using two functional bioassays, promethazine consistently ranked second only to cyproheptadine. In vitro, measuring inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle, the rank order was cyproheptadine > promethazine > desloratadine > diphenhydramine > loratadine > chlorpheniramine > hydroxyzine > pyrilamine, with pA2 values ranging from 8.2 ± 0.4 to 4.8 ± 0.4 [1]. In vivo, assessing systemic hypotensive responses to acetylcholine in anaesthetized rats, five antihistamines showed anticholinergic activity with the rank order: cyproheptadine > promethazine > desloratadine > loratadine > diphenhydramine; the remaining antihistamines (including cetirizine and fexofenadine) had no significant effect at i.v. infusion doses up to 50 µmol/kg [1].

Anticholinergic Activity Functional Assay Muscarinic Antagonism

Promethazine Versus Promazine and Chlorpromazine: Absolute Bioavailability Differentiation

A three-way crossover study in healthy volunteers (n=12–14 per trial) compared the absolute bioavailability of three phenothiazine derivatives following oral (promazine 100 mg, promethazine 75 mg, chlorpromazine 150 mg) and intravenous (20 mg, 50 mg, 50 mg respectively) administration. The distribution-free confidence intervals for absolute bioavailability were 10.5% to 24.7% for chlorpromazine, 7.8% to 24.9% for promazine, and 12.3% to 40% for promethazine [1]. The study concluded that promazine and chlorpromazine are pharmacokinetically very similar and differ substantially from promethazine [1]. Supporting data confirm promethazine has approximately 88% gastrointestinal absorption but undergoes extensive first-pass hepatic metabolism, resulting in only 25% absolute oral bioavailability [2], a factor that distinguishes it from both chlorpromazine and promazine.

Pharmacokinetics Bioavailability Phenothiazine Comparison

Promethazine Muscarinic Receptor Affinity: Classification Among H1 Antagonists by Receptor-Binding Assay

A quantitative receptor-binding assay evaluated 27 H1-receptor antagonists for affinity at muscarinic receptors in bovine cerebral cortex. The compounds segregated into two distinct groups: high-affinity agents (Ki = 5.0–38 nM) including mequitazine, cyproheptazine, clemastine, diphenylpyraline, promethazine, homochlorcyclizine, and alimemazine; and low-affinity agents (Ki = 3,600–30,000 nM) including mepyramine, terfenadine, metapyrilen, azelastine, hydroxyzine, and meclizine [1]. Promethazine's muscarinic Ki falls within the high-affinity cluster, representing an approximately 720-fold to 6,000-fold higher affinity than the low-affinity group. In human receptor systems, promethazine binds muscarinic acetylcholine receptors with Ki = 22 nM and exhibits pKi values of 8.07–8.48 at M1, 7.92–8.1 at M2, and 8.08–8.38 at M3 subtypes [2].

Muscarinic Receptor Receptor Binding Antihistamine Classification

Promethazine Pharmacokinetic Profile: Volume of Distribution and Clearance Characterization

Promethazine disposition in humans is characterized by a large volume of distribution (1,970 L, or approximately 14 L/kg) and a high blood clearance (1.14 L/min) [1]. Less than 1% of the dose is excreted unchanged in urine, indicating that total body clearance is essentially metabolic clearance via hepatic glucuronidation and sulfoxidation [1]. The elimination half-life ranges from 10 to 19 hours in humans [2]. In a veterinary pharmacokinetic model, intravenous promethazine (0.5 mg/kg) in camels produced a median elimination half-life of 5.62 hours (range 2.84–6.51 h), steady-state volume of distribution of 8.90 L/kg (range 7.10–12.00 L/kg), and total body clearance of 24.5 mL/kg/min (range 17.22–33.65 mL/kg/min) [3].

Pharmacokinetics Volume of Distribution Drug Clearance

Promethazine Research and Industrial Applications: Evidence-Guided Scenarios for Optimal Compound Selection


Emergency Psychiatry Sedation Protocols: When Onset Speed Differentiates Phenothiazine Selection

Based on direct head-to-head clinical trial evidence, promethazine provides the fastest sedation onset among phenothiazines (haloperidol, trifluoperazine, chlorpromazine) in aggressive psychiatric patients [1]. Procurement for emergency department or acute psychiatric unit formularies should prioritize promethazine when rapid behavioral control is the primary clinical objective, as chlorpromazine demonstrated the longest time to sedation in the same study population [1].

Antihistamine Reference Standard with Documented High H1 Affinity and Broad Receptor Profile

For in vitro pharmacology studies requiring a well-characterized first-generation H1 antagonist with quantitatively defined receptor binding parameters, promethazine offers a uniquely documented profile: H1 Ki = 0.66–0.98 nM, muscarinic Ki = 22 nM, D2 pKi = 6.58, 5-HT2A pKi = 7.72–8.17, and M1–M3 pKi values from 7.92–8.48 [1][2][3]. This multi-receptor binding dataset, derived from both human recombinant systems and native tissue preparations, makes promethazine a valuable tool compound for studies investigating polypharmacology or for use as a comparator in H1 antagonist screening campaigns.

Anticholinergic Functional Studies and Muscarinic Antagonism Research

Promethazine ranks second among 10 tested antihistamines for anticholinergic potency in both in vitro (guinea pig trachealis) and in vivo (rat hypotensive response) functional assays, exceeding diphenhydramine, loratadine, and chlorpheniramine [1]. This established rank order supports promethazine selection as a positive control or reference compound in studies investigating muscarinic receptor-mediated effects, particularly where a compound with intermediate-to-high anticholinergic activity is required and second-generation agents (cetirizine, fexofenadine) are unsuitable due to lack of measurable activity [1].

Pharmacokinetic Modeling and Bioavailability Research Requiring High-Volume-of-Distribution Phenothiazine

Promethazine's distinctive pharmacokinetic signature—large volume of distribution (1,970 L in humans; 8.90 L/kg in camels), high metabolic clearance (1.14 L/min), and variable absolute bioavailability (12.3–40%)—distinguishes it from pharmacokinetically similar promazine and chlorpromazine [1][2]. Researchers developing physiologically based pharmacokinetic (PBPK) models, conducting tissue distribution studies, or investigating first-pass metabolism of phenothiazines should select promethazine when a compound with extensive extravascular distribution and pronounced hepatic extraction is required, as its profile differs substantially from other class members [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Promethazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.